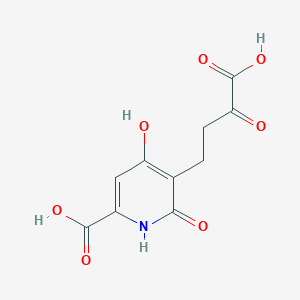
5-(3'-Carboxy-3'-oxopropyl)-4,6-dihydroxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3’-Carboxy-3’-oxopropyl)-4,6-dihydroxypicolinate is a compound that belongs to the class of oxo dicarboxylic acids. It is characterized by the presence of a 3-carboxy-3-oxoprop-1-en-1-yl group at position 5 of the 4-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid structure
Métodos De Preparación
The synthesis of 5-(3’-Carboxy-3’-oxopropyl)-4,6-dihydroxypicolinate involves several steps. One common method includes the reaction of picolinic acid with appropriate reagents to introduce the 3-carboxy-3-oxoprop-1-en-1-yl group at the desired position. The reaction conditions typically involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
5-(3’-Carboxy-3’-oxopropyl)-4,6-dihydroxypicolinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be utilized in studies related to enzyme inhibition and metabolic pathwaysAdditionally, it is used in various industrial processes as a precursor for the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of 5-(3’-Carboxy-3’-oxopropyl)-4,6-dihydroxypicolinate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
5-(3’-Carboxy-3’-oxopropyl)-4,6-dihydroxypicolinate can be compared with other similar compounds such as picolinic acid and its derivativesOther similar compounds include various oxo dicarboxylic acids and pyridones, which share some structural similarities but differ in their specific functional groups and reactivity .
Propiedades
Fórmula molecular |
C10H9NO7 |
|---|---|
Peso molecular |
255.18 g/mol |
Nombre IUPAC |
5-(3-carboxy-3-oxopropyl)-4-hydroxy-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO7/c12-6(10(17)18)2-1-4-7(13)3-5(9(15)16)11-8(4)14/h3H,1-2H2,(H,15,16)(H,17,18)(H2,11,13,14) |
Clave InChI |
VWBAKCRPXQBUFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=O)C(=C1O)CCC(=O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


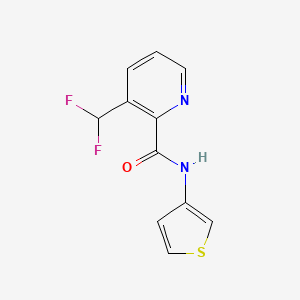
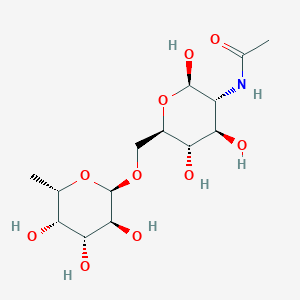
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)

![Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester](/img/structure/B12837714.png)

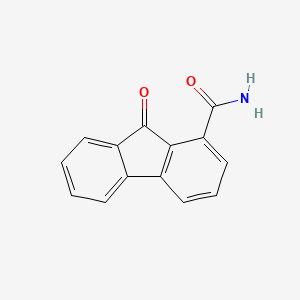
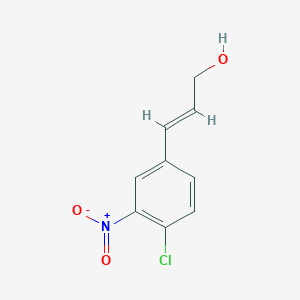
![1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837734.png)
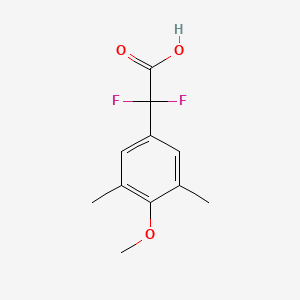
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(1-phenylethyl)amino)acetamide](/img/structure/B12837743.png)
![(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid](/img/structure/B12837767.png)


